Cas no 72993-43-2 ((2-Ethyl-1H-imidazol-5-yl)methanol)
(2-Ethyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-Ethyl-1H-imidazol-5-yl)methanol
- (2-ETHYL-3H-IMIDAZOL-4-YL)-METHANOL
- (2-ethyl-1(3)H-imidazol-4-yl)-methanol
- 2-Ethyl-4(5)-hydroxymethyl-imidazol
- 3-Ethyl-4-hydroxymethylimidazol
- ANW-70929
- CTK6D2730
- SureCN674184
- SureCN6948633
- 2-Ethyl-1H-imidazole-5-methanol
- 72993-43-2
- AKOS012409155
- AT15340
- FTWATMWYBQVYGG-UHFFFAOYSA-N
- AKOS015842895
- DTXSID90501450
- MFCD06202975
- SCHEMBL674184
- (2-ethyl-1H-imidazol-4-yl)methanol
- EN300-1084847
- DB-335905
-
- MDL: MFCD06202975
- Inchi: 1S/C6H10N2O/c1-2-6-7-3-5(4-9)8-6/h3,9H,2,4H2,1H3,(H,7,8)
- InChI Key: FTWATMWYBQVYGG-UHFFFAOYSA-N
- SMILES: OCC1=CN=C(CC)N1
Computed Properties
- Exact Mass: 126.079312947g/mol
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 48.9Ų
(2-Ethyl-1H-imidazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186829-1g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 1g |
$505 | 2021-08-05 | |
| Alichem | A069004397-1g |
(2-Ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 1g |
$453.44 | 2023-09-01 | |
| Chemenu | CM186829-1g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB287542-1 g |
(2-Ethyl-3H-imidazol-4-yl)-methanol |
72993-43-2 | 1 g |
€469.50 | 2023-07-20 | ||
| Enamine | EN300-1084847-0.05g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 0.05g |
$216.0 | 2023-10-27 | |
| Enamine | EN300-1084847-0.1g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 0.1g |
$322.0 | 2023-10-27 | |
| Enamine | EN300-1084847-0.25g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 0.25g |
$459.0 | 2023-10-27 | |
| Enamine | EN300-1084847-0.5g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 0.5g |
$723.0 | 2023-10-27 | |
| Enamine | EN300-1084847-1.0g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 1g |
$928.0 | 2023-06-10 | |
| Enamine | EN300-1084847-2.5g |
(2-ethyl-1H-imidazol-5-yl)methanol |
72993-43-2 | 95% | 2.5g |
$1819.0 | 2023-10-27 |
(2-Ethyl-1H-imidazol-5-yl)methanol Suppliers
(2-Ethyl-1H-imidazol-5-yl)methanol Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (2-Ethyl-1H-imidazol-5-yl)methanol
Introduction to (2-Ethyl-1H-imidazol-5-yl)methanol (CAS No 72993-43-2)
The compound (2-Ethyl-1H-imidazol-5-yl)methanol, identified by the CAS registry number 72993-43-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule consists of an imidazole ring substituted with an ethyl group at the 2-position and a hydroxymethyl group at the 5-position. This unique substitution pattern imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the potential of (2-Ethyl-1H-imidazol-5-yl)methanol as a precursor for the synthesis of various bioactive compounds. Researchers have explored its role in the development of new drug candidates targeting specific therapeutic areas such as cancer, inflammation, and infectious diseases. The imidazole ring is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable scaffold in drug design.
In terms of synthesis, (2-Ethyl-1H-imidazol-5-yl)methanol can be prepared through various routes, including nucleophilic substitution and cyclization reactions. One common method involves the reaction of an appropriate aldehyde with an amine derivative under acidic conditions to form the imidazole ring. The hydroxymethyl group can then be introduced via reduction or hydroxylation reactions. These methods have been optimized to achieve high yields and purity levels, ensuring the compound's suitability for further applications.
The physical properties of (2-Ethyl-1H-imidazol-5-yl)methanol include a melting point of approximately 105°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, which facilitates its handling during chemical reactions. The compound is also relatively stable under normal storage conditions but should be protected from light and moisture to prevent degradation.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of (2-Ethyl-1H-imidazol-5-yl)methanol with greater accuracy. Quantum mechanical calculations have revealed that the hydroxymethyl group introduces electron-donating effects into the imidazole ring, enhancing its nucleophilicity and making it more reactive towards electrophilic species. This insight has been instrumental in designing new synthetic pathways and optimizing reaction conditions.
In addition to its role as an intermediate in organic synthesis, (2-Ethyl-1H-imidazol-5-yl)methanol has shown promise as a chiral auxiliary in asymmetric catalysis. Its chiral centers can be exploited to induce enantioselectivity in various transformations, making it a valuable tool in the synthesis of enantiopure compounds. This application has gained traction in the pharmaceutical industry, where chirality plays a critical role in drug efficacy and safety.
Furthermore, studies on the environmental impact of (2-Ethyl-1H-imidazol
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